(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as CEM-102, is a novel antibiotic compound that has shown promising results in scientific research.
Mechanism of Action
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids, thereby halting the production of new proteins and ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has been shown to have minimal effects on human cells, indicating a high degree of selectivity for bacterial cells. Additionally, it has been shown to have a low potential for inducing antibiotic resistance, making it a promising alternative to current antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is its broad-spectrum activity, which makes it useful for studying a range of bacterial species. Additionally, its low toxicity and good pharmacokinetic properties make it a safe and effective choice for in vivo experiments. However, one limitation is that it is a relatively new compound and has not yet been extensively studied in clinical trials.
Future Directions
There are several potential future directions for research on (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the risk of antibiotic resistance. Additionally, further studies are needed to investigate its potential use in combination with other antibiotics and to determine its safety and efficacy in human clinical trials. Finally, research on the mechanism of action of (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride could lead to the development of new antibiotics with similar modes of action.
Scientific Research Applications
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential use as an antibiotic agent. It has shown broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
properties
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-3-21-16-14(17)8-12(9-15(16)20-2)10-18-11-13-6-4-5-7-19-13;/h4-9,18H,3,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWGTOQAFSXJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2=CC=CC=N2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796359 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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